2-Methoxyethyl 2-methyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate
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Overview
Description
2-Methoxyethyl 2-methyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate is a complex organic compound with a unique structure that includes a benzofuran ring, an ester functional group, and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 2-methyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Ester Group: Esterification reactions are used to introduce the ester functional group at the 3-position of the benzofuran ring.
Ether Linkage Formation: The ether linkage is formed through nucleophilic substitution reactions, where a methoxyethyl group is introduced.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 2-methyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxyethyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Methoxyethyl 2-methyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 2-methyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The ester and ether functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The benzofuran ring can interact with aromatic systems in biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyethyl 2-methyl-5-[(methylsulfonyl)oxy]-1-benzofuran-3-carboxylate
- 2-Methoxyethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate
- 2-Methoxyethyl 5-(2-hydrazino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate
Uniqueness
2-Methoxyethyl 2-methyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups and the presence of the benzofuran ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C17H20O5 |
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Molecular Weight |
304.34 g/mol |
IUPAC Name |
2-methoxyethyl 2-methyl-5-(2-methylprop-2-enoxy)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C17H20O5/c1-11(2)10-21-13-5-6-15-14(9-13)16(12(3)22-15)17(18)20-8-7-19-4/h5-6,9H,1,7-8,10H2,2-4H3 |
InChI Key |
KJQZSKKHQUTQOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC(=C)C)C(=O)OCCOC |
Origin of Product |
United States |
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